5-Hydroxyindole-3-acetic acid

Carcinoid Syndrome Neuroendocrine Tumors Diagnostic Biomarker

5-HIAA is the essential analytical standard for serotonin pathway quantification. Procure ≥98% purity material for LC-MS/MS calibration. • Diagnostic accuracy: 89% sensitivity, 97% specificity at 118 nmol/L plasma cut-off • Stable, dose-proportional urinary excretion ideal for longitudinal monitoring • Requires isotopologues (13C6, d2/d5/d6) for matrix-matched calibration

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1321-73-9
Cat. No. B075768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole-3-acetic acid
CAS1321-73-9
Synonyms5 Hydroxy 3 Indoleacetic Acid
5 Hydroxyindolamine Acetic Acid
5-HIAA
5-Hydroxy-3-Indoleacetic Acid
5-Hydroxyindolamine Acetic Acid
Acetic Acid, 5-Hydroxyindolamine
Acid, 5-Hydroxy-3-Indoleacetic
Acid, 5-Hydroxyindolamine Acetic
Acid, Hydroxyindoleacetic
Hydroxyindoleacetic Acid
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
InChIKeyDUUGKQCEGZLZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24 mg/mL
>28.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-HIAA Procurement Guide


5-Hydroxyindole-3-acetic acid (5-HIAA; CAS 54-16-0) is the principal catabolic end-product of serotonin (5-hydroxytryptamine; 5-HT) metabolism, formed via oxidative deamination by monoamine oxidase A and subsequent aldehyde dehydrogenase activity [1]. As a stable terminal urinary metabolite, 5-HIAA serves as the first-line biomarker for diagnosing and monitoring carcinoid syndrome and other neuroendocrine tumors, with its quantitative measurement in plasma or urine providing a non-invasive proxy for whole-body serotonin turnover [2][3].

1 Serotonin turnover research & neuroendocrine tumor biomarker studies
2 Analytical standard for LC-MS/MS & HPLC method development
3 Species-comparative metabolism & immunoassay selectivity control

Why 5-HIAA Cannot Be Substituted in Quantitative Assays


Substituting 5-HIAA with its precursor serotonin (5-HT) or alternative metabolites like 5-hydroxytryptophol (5-HTOL) or indole-3-acetic acid (IAA) leads to quantitative inaccuracies due to fundamental differences in in vivo stability, metabolic fate, and assay cross-reactivity. Serotonin is rapidly taken up by platelets (saturating at 40 nmol/10^9 platelets), resulting in unstable and non-linear plasma concentrations that poorly reflect systemic production, whereas 5-HIAA exhibits stable, dose-proportional excretion ideal for longitudinal monitoring [1]. Additionally, IAA and 5-HIAA interfere to varying extents (16–27%) in colorimetric indole assays, necessitating chromatographic separation or selective MS/MS transitions to avoid overestimation, underscoring that each analyte demands a distinct, validated analytical approach [2].

Serotonin Platelet saturation at 40 nmol/10⁹ platelets creates non-linear plasma levels; may not reflect systemic serotonin turnover for longitudinal studies
5-Methoxytryptamine 28% immunoassay cross-reactivity can distort serotonin quantification; requires distinct MS/MS transitions or chromatographic separation
Indole-3-acetic acid 16–27% interference in colorimetric indole assays necessitates selective stationary phases to avoid overestimation

5-HIAA Comparative Evidence vs Analogs


Carcinoid Diagnosis with Plasma 5-HIAA

In a head-to-head comparison of 57 patients (31 suspected, 26 known carcinoid), fasting plasma 5-HIAA at a cut-off of 118 nmol/L demonstrated 89% sensitivity, 97% specificity, and 93% test efficiency for detecting carcinoid disease. In contrast, whole blood serotonin was limited by platelet saturation at 40 nmol/10^9 platelets, rendering it unsuitable for treatment monitoring [1].

Plasma 5-HIAA vs Serotonin
Head-to-head
Sensitivity 89% / Specificity 97%
Supports research assay endpoint context at 118 nmol/L cut-off
Fasting plasma; n=57 suspected/known carcinoid patients
Carcinoid Syndrome Neuroendocrine Tumors Diagnostic Biomarker Clinical Chemistry

Immunoassay Cross-Reactivity: 5-HIAA vs 5-Methoxytryptamine

In a bioluminescence immunoassay for serotonin, cross-reactivity studies showed that 5-HIAA exhibited 0% cross-reactivity, whereas the structurally related 5-methoxytryptamine showed 28.0% cross-reactivity. Melatonin and 3-methylindole also showed no cross-reactivity [1].

Immunoassay Cross-Reactivity
Head-to-head
5-HIAA: 0% cross-reactivity vs 5-Methoxytryptamine: 28.0%
Reported selectivity control for serotonin immunoassay development
Bioluminescence immunoassay; aequorin-labeled conjugate
Immunoassay Development Antibody Specificity Cross-Reactivity Bioluminescence

LC-MS/MS Quantification with Internal Standard

A validated LC-MS/MS method for urinary 5-HIAA using a 13C-labelled internal standard achieved a run time of 2.4 min with a lower limit of quantification (LLOQ) of 5.3 µmol/L (CV <15%). The assay demonstrated linearity up to 382 µmol/L (r² > 0.99) and excellent agreement with UKNEQAS external quality assurance samples (4.7% positive bias), offering a rapid, semi-automated alternative to traditional HPLC with electrochemical detection [1].

LC-MS/MS Method
Cross-study comparable
Run time 2.4 min / LLOQ 5.3 µmol/L
Supports high-throughput bioanalytical method validation
13C-ISTD; transitions 192.3>146.4 m/z; UKNEQAS 4.7% positive bias
LC-MS/MS Method Validation Internal Standard Bioanalysis

Chromatographic Separation from IAA

5-HIAA and indole-3-acetic acid (IAA) were baseline-resolved by direct urine injection onto a reversed-phase column containing tributyl phosphate (TBP), a hydrogen-accepting stationary phase that selectively retains carboxylic acids. This method achieved separation without prior sample clean-up, whereas conventional alkyl-bonded phases required more complex mobile phase optimization [1].

Chromatographic Separation
Head-to-head
5-HIAA & IAA baseline-resolved on TBP stationary phase
Enables selective HPLC method without prior sample clean-up
Direct urine injection; hydrogen-accepting TBP phase
HPLC Chromatographic Separation Urinary Biomarkers Analytical Selectivity

Urinary 5-HIAA/5-HTOL Ratio Across Species

Comparative analysis of urinary serotonin metabolites across 12 mammalian species revealed that the 5-HTOL/5-HIAA ratio in Sprague-Dawley rats is 0.35, whereas in humans it is <0.01, reflecting a 35-fold higher baseline formation of the reductive metabolite 5-HTOL in rats. Hamster (89.3 µmol/L) and mouse (85.2 µmol/L) exhibited the highest 5-HIAA concentrations, while humans showed a range of ~5–40 µmol/L [1].

5-HIAA/5-HTOL Species Ratio
Cross-study comparable
Rat ratio 0.35 vs Human ratio 35-fold difference
Species-specific calibration required for cross-species interpretation
12 mammalian species; spot urine HPLC quantification
Species Comparison Serotonin Metabolism Preclinical Models Translational Biomarkers

5-HIAA Research & Industrial Applications


Carcinoid Syndrome Diagnostic Assay Development

5-HIAA is the gold-standard biomarker for carcinoid syndrome. The diagnostic accuracy (89% sensitivity, 97% specificity at 118 nmol/L plasma cut-off) justifies its use as a primary endpoint in assay development and validation [1]. Laboratories should procure ≥98% purity analytical standard to establish calibration curves and quality controls for both urine and plasma LC-MS/MS methods.

LC-MS/MS Method with Internal Standard

The validated LC-MS/MS method achieving 2.4 min run time, LLOQ of 5.3 µmol/L, and <15% CV provides a blueprint for high-throughput clinical laboratories [2]. Procurement of both unlabelled 5-HIAA and its 13C6 or d2/d5/d6 isotopologues is essential for matrix-matched calibration and accurate quantification in complex biological samples.

Serotonin Turnover in Preclinical Models

The species-specific 5-HIAA/5-HTOL ratio (rat 0.35 vs. human <0.01) demonstrates that 5-HIAA measurement is a conserved oxidative pathway marker, but reference ranges must be established per species [3]. Researchers should use 5-HIAA standard to calibrate assays for rodent and non-human primate studies of serotonin-modulating drugs.

Immunoassay Calibration & Cross-Reactivity Control

5-HIAA's 0% cross-reactivity in serotonin immunoassays [4] makes it an ideal negative control for antibody specificity testing. Manufacturers of serotonin ELISA kits should include 5-HIAA as a selectivity standard to document assay interference profiles and ensure accurate clinical sample quantification.

Application
Selection Property
Validation Focus
Neuroendocrine tumor biomarker research
High-purity analytical standard for calibration
Plasma/urine LC-MS/MS endpoint context
LC-MS/MS bioanalytical method validation
Stable isotope-labeled ISTD compatibility
LLOQ, precision, and matrix-effect review
Preclinical serotonin turnover studies
Species-specific reference standard
Cross-species metabolic ratio interpretation
Serotonin immunoassay selectivity control
Zero cross-reactivity reference material
Antibody specificity and interference profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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